molecular formula C11H16BrNO B14477433 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 67544-42-7

6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14477433
CAS No.: 67544-42-7
M. Wt: 258.15 g/mol
InChI Key: SXVMVXQMKSGNDU-UHFFFAOYSA-N
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Description

6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a naphthalene ring system substituted with a methylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multi-step organic reactions. One common method includes the reduction of a naphthalene derivative followed by the introduction of a methylamino group through nucleophilic substitution. The final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its role in neurodegenerative diseases, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

  • 6-(Methylamino)-5-nitroisocytosine
  • 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester
  • Methylamino- and dimethylaminoquinolines

Uniqueness

What sets 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

67544-42-7

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

6-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)13;/h2-4,9,12-13H,5-7H2,1H3;1H

InChI Key

SXVMVXQMKSGNDU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)C=CC=C2O.Br

Origin of Product

United States

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